methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate
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Overview
Description
Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate is a stereochemically rich compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its complex molecular structure that includes multiple chiral centers and functional groups, making it an interesting subject for both theoretical and practical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate can be achieved through several routes, typically involving the following key steps:
Formation of the pyrrolidine ring through a cyclization reaction.
Introduction of the 4-bromophenyl group via a halogenation reaction.
Incorporation of the oxolane-2-carbonyl group using esterification techniques.
Stereocontrolled addition of the methyl ester to ensure the correct configuration at each chiral center.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. Efficient production methods often involve the use of catalytic systems and optimized reaction conditions, including temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to form new functional groups.
Reduction: Hydrogenation of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Peroxides or oxygen in the presence of a catalyst.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nitronium tetrafluoroborate for nitration.
Major Products
Oxidation can produce ketones or aldehydes.
Reduction can yield alcohols or amines.
Substitution reactions result in halogenated or nitrated derivatives.
Scientific Research Applications
Methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate is used in several scientific domains:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies investigating enzyme interactions and protein binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of advanced materials, such as polymers and resins.
Mechanism of Action
This compound exerts its effects through specific molecular interactions:
Molecular Targets: It binds to certain enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, thereby altering cellular processes.
Comparison with Similar Compounds
When compared to similar compounds like (S)-2-[4-(4-bromophenyl)piperazin-1-yl]-N,N-dimethylacetamide, methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate stands out due to its:
Unique Chiral Centers: Offers more stereochemical diversity.
Distinct Functional Groups: Provides different reactivity and interaction profiles.
List of Similar Compounds
(S)-2-[4-(4-bromophenyl)piperazin-1-yl]-N,N-dimethylacetamide
4-(4-Bromophenyl)-2-oxazolidinone
(S)-4-Bromo-N-methyl-α-methylphenethylamine
Properties
IUPAC Name |
methyl (3S,4R)-4-(4-bromophenyl)-1-[(2S)-oxolane-2-carbonyl]pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-22-17(21)14-10-19(16(20)15-3-2-8-23-15)9-13(14)11-4-6-12(18)7-5-11/h4-7,13-15H,2-3,8-10H2,1H3/t13-,14+,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDRTIHZKLXRQU-ZNMIVQPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)Br)C(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Br)C(=O)[C@@H]3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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